molecular formula C25H32N4O3 B11827932 (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B11827932
M. Wt: 436.5 g/mol
InChI Key: TTZAIUFQJUVFEZ-MRXNPFEDSA-N
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Description

®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the indole core through Fischer indole synthesis.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Coupling of the pyridine derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for certain steps.
  • Implementation of continuous flow chemistry for scalability.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst.

Biology

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Potential therapeutic applications in treating diseases such as cancer, neurological disorders, and infections.
  • Explored for its anti-inflammatory and analgesic properties.

Industry

  • Used in the development of new materials with specific properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamides: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with variations in the pyridine ring.

    Piperidine-Containing Molecules: Compounds with different functional groups attached to the piperidine ring.

Uniqueness

  • The specific combination of functional groups in ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide gives it unique chemical and biological properties.
  • Its stereochemistry (R-configuration) may confer specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-piperidin-4-ylethyl]indole-3-carboxamide

InChI

InChI=1S/C25H32N4O3/c1-15-13-22(32-4)20(24(30)28-15)14-27-25(31)23-17(3)29(21-8-6-5-7-19(21)23)16(2)18-9-11-26-12-10-18/h5-8,13,16,18,26H,9-12,14H2,1-4H3,(H,27,31)(H,28,30)/t16-/m1/s1

InChI Key

TTZAIUFQJUVFEZ-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCNCC4)C)OC

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCNCC4)C)OC

Origin of Product

United States

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